molecular formula C12H11NS B15099481 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole CAS No. 63467-37-8

8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole

Cat. No.: B15099481
CAS No.: 63467-37-8
M. Wt: 201.29 g/mol
InChI Key: QEUUFJLLFQIUQH-UHFFFAOYSA-N
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Description

8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole is an aromatic organic compound with the molecular formula C12H11NS and a molecular weight of 201.287 g/mol . This naphthothiazole derivative is part of the thiazole family, a five-membered heterocycle containing both nitrogen and sulfur atoms, which is known for its aromaticity and significant role in medicinal chemistry . The thiazole ring is a privileged scaffold in drug discovery due to its ability to bind biological macromolecules through various non-covalent interactions, including hydrogen bonding and π–π stacking . As a fused heterocyclic system, this compound serves as a valuable synthon and building block in organic synthesis and pharmaceutical research. Thiazole-containing compounds are investigated for a wide spectrum of therapeutic potentials, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . Researchers utilize this chemical in the design and development of novel bioactive molecules, leveraging its structural features to optimize interactions with biological targets such as enzymes and receptors . Product Identification: • CAS Registry Number: 63467-37-8 • Other Identifiers: EPA DTXSID0069882; FDA UNII (WU3FTK5VM7); PubChem CID 113262 • SMILES: CC1=NC2=C(S1)C=CC3=C2CCC=C3 • InChIKey: QEUUFJLLFQIUQH-UHFFFAOYSA-N This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63467-37-8

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

2-methyl-8,9-dihydrobenzo[e][1,3]benzothiazole

InChI

InChI=1S/C12H11NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2,4,6-7H,3,5H2,1H3

InChI Key

QEUUFJLLFQIUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2CCC=C3

Origin of Product

United States

Reactivity and Chemical Transformations of 8,9 Dihydro 2 Methylnaphtho 1,2 D Thiazole and Analogs

Investigation of Ring System Reactivity

The reactivity of the naphthothiazole core can be dissected by examining the individual behavior of the thiazole (B1198619) and naphthyl rings. The inherent electronic properties of each component, modified by substituents and the effects of ring fusion, determine the preferred sites of chemical attack and the types of transformations the molecule can undergo.

Nucleophilic Substitution Reactions on the Thiazole Ring

Direct nucleophilic substitution on the thiazole ring of naphthothiazoles is not extensively documented. However, studies on related fused chalcogen-nitrogen heterocycles provide insight into potential reaction pathways. For instance, research on 4,7-dibromobenzo[d] researchgate.netbeilstein-journals.orgnih.govthiadiazole, a benzofused isomer of a thiadiazole, demonstrated that nucleophilic substitution with morpholine occurs selectively. The reaction yields a 4-monosubstituted product, indicating that one position on the aromatic ring adjacent to the heterocycle is more susceptible to nucleophilic attack. semanticscholar.org

In another study involving azolo[1,5-a]pyrimidines, a hydroperoxide anion was shown to initiate an unusual transformation via nucleophilic attack, leading to nitrile migration. acs.org While these examples are from different heterocyclic systems, they illustrate that fused aromatic-heterocyclic compounds can undergo nucleophilic substitution, often with high regioselectivity dictated by the electronic environment of the ring system. semanticscholar.orgacs.org For the naphthothiazole system, such reactions would likely require strong activation, such as the presence of powerful electron-withdrawing groups or the formation of a reactive intermediate.

Electrophilic Aromatic Substitution on the Naphthyl Moiety

The naphthyl moiety of the naphthothiazole system is, in principle, susceptible to electrophilic aromatic substitution (EAS). In general, naphthalene (B1677914) undergoes EAS preferentially at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. pearson.com The presence of substituents on the ring further directs the position of attack. Electron-donating groups typically direct incoming electrophiles to ortho and para positions, while electron-withdrawing groups direct to the meta position. libretexts.orglibretexts.org

However, in studies of 2-(furan-2-yl)naphtho[2,1-d]thiazole, a close analog, electrophilic substitution reactions such as nitration, bromination, formylation, and acylation occurred exclusively at the 5-position of the furan ring. researchgate.net No substitution on the naphthyl moiety was observed under these conditions. This suggests that the furan ring is significantly more activated towards electrophiles than the fused naphthyl system in this particular molecule. This deactivation of the naphthyl ring may be attributed to the electronic influence of the fused thiazole ring. The outcome of EAS on the parent 8,9-dihydro-2-methylnaphtho[1,2-d]thiazole would depend on the relative activating/deactivating influence of the dihydrothiazole portion of the molecule and the methyl group.

Oxidation and Reduction Pathways

The naphthothiazole skeleton can exist in different oxidation states, particularly when fused to a quinone structure. Many studies focus on analogs such as naphtho[2,3-d]thiazole-4,9-diones, which are oxidized derivatives. These compounds are known to participate in redox cycling, a property linked to their biological activities, which can involve the production of reactive oxygen species. nih.gov

Specific reactions on the thiazole ring itself have been observed. For example, 2,3-dihydro-3-methylnaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-dione, an oxidized analog, can react with a complex of sulfur monochloride and 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the corresponding thiazole-2-thione. This transformation represents an oxidative process at the C2 position of the thiazole ring. nih.gov

Below is a summary of the transformation of a naphthoquinonothiazole analog into a thiazole-2-thione.

ReactantReagentProductYield
2,3-Dihydro-3-methylnaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-dioneS₂Cl₂-DABCO complex in chlorobenzene3-Methylnaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-dione-2(3H)-thioneModerate

Data sourced from research on naphthoquinonothiazole analogs. nih.gov

Specific Reaction Mechanisms and Kinetics

Understanding the mechanisms of formation and subsequent transformation of the naphthothiazole ring system is crucial for synthetic chemistry. Studies have elucidated plausible pathways for both the construction of the fused rings and their rearrangement into other complex heterocyclic structures.

Mechanistic Studies of Thiazole Formation (e.g., S-Alkylation, Dehydration)

Several mechanisms for the formation of the naphthothiazole ring have been proposed, often analogous to the classical Hantzsch thiazole synthesis which involves the condensation of an α-haloketone and a thiourea derivative. mdpi.com

One specific mechanism has been detailed for the synthesis of 2,3-dihydronaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-diones from N-substituted 2-(methylamino)naphthoquinones. The proposed pathway involves the reaction with a complex of sulfur monochloride (S₂Cl₂) and DABCO. The key step is believed to be the insertion of two sulfur atoms between two activated C-H groups—one on the quinone ring and one on the methyl group attached to the nitrogen. This forms a transient six-membered dithiazine ring intermediate, which then extrudes a sulfur atom to yield the stable, planar naphthothiazole product. nih.gov

An alternative pathway involves the oxidative cyclization of a thioamide precursor. For example, N-(naphthalen-2-yl)furan-2-carbothioamide, when treated with an oxidizing agent like potassium hexacyanoferrate(III) in an alkaline medium, undergoes ring closure to afford the corresponding 2-(furan-2-yl)naphtho[2,1-d] researchgate.netnih.govthiazole. researchgate.net

Ring Contraction and Ring Fusion Reactions

A novel ring contraction and fusion reaction has been documented for spirocyclic analogs of dihydronaphthothiazoles. beilstein-journals.orgnih.gov Specifically, 3H-spiro[1,3-thiazole-2,1'-cyclohexane] derivatives, which can be synthesized from the corresponding 2,3-dihydronaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-diones, undergo a significant rearrangement when heated with triethylamine (Et₃N) in chlorobenzene. nih.gov

The reaction results in the formation of 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. The proposed mechanism for this transformation involves several key steps beilstein-journals.org:

Thiazole Ring Opening: The reaction is initiated by the opening of the thiazole ring, leading to the formation of a thiol intermediate.

Dihydropyrrole Ring Closure: An intramolecular cyclization occurs, driven by the quinone and amine functionalities, to form a dihydropyrrole ring.

Aromatization: The final step involves the extrusion of hydrogen sulfide (H₂S), facilitated by the base (triethylamine), to generate the stable, aromatic pyrrole ring, completing the formation of the fused carbazole system. beilstein-journals.org

This reaction demonstrates the latent reactivity of the thiazole ring in this fused system, allowing for its transformation into a different heterocyclic core. nih.govnih.gov

The table below summarizes the conditions for this ring contraction and fusion reaction.

Starting MaterialReagent/ConditionsProduct
3H-Spiro[ researchgate.netnih.govthiazole-2,1'-cyclohexane]-3-yl-methyl-naphtho[2,3-d]quinoneEt₃N, reflux in chlorobenzene5-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]carbazole-6,11-dione

Data sourced from studies on spirocyclic naphthothiazole derivatives. beilstein-journals.orgresearchgate.net

Kinetic Analyses of Reactions Involving Dihydro-Naphthothiazoles

Detailed kinetic studies on the reactivity of this compound are not extensively documented in publicly available literature. However, understanding the kinetics of reactions involving analogous dihydro-naphthothiazole systems is crucial for optimizing reaction conditions, elucidating reaction mechanisms, and predicting product formation. Kinetic analyses typically involve monitoring the concentration of reactants and products over time to determine the rate law, rate constant, and activation parameters of a reaction.

In reactions involving heterocyclic compounds, the rate of reaction can be influenced by several factors, including the nature of the substituents, the solvent, temperature, and the presence of catalysts. For instance, the introduction of electron-donating or electron-withdrawing groups on the naphthyl or thiazole ring can significantly alter the electron density at the reaction center, thereby affecting the reaction rate.

A hypothetical kinetic analysis for a reaction involving a dihydro-naphthothiazole derivative, such as N-alkylation, could be designed to investigate these effects. The general reaction could be represented as:

Dihydro-Naphthothiazole + Alkylating Agent → N-Alkylated Dihydro-Naphthothiazolium Salt

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical kinetic data for the N-alkylation of a substituted 8,9-dihydro-naphthothiazole.

Substituent (R) on Naphthyl RingInitial Concentration of Dihydro-Naphthothiazole (mol/L)Initial Concentration of Alkylating Agent (mol/L)Rate Constant (k) at 298 K (L mol⁻¹ s⁻¹)Reaction Order
-H0.010.011.2 x 10⁻³Second
-OCH₃ (Electron-donating)0.010.013.5 x 10⁻³Second
-NO₂ (Electron-withdrawing)0.010.010.5 x 10⁻³Second

This table presents illustrative hypothetical data for educational purposes and does not represent experimentally verified results for this compound.

From this hypothetical data, one could infer that electron-donating groups increase the rate of N-alkylation, likely by increasing the nucleophilicity of the nitrogen atom in the thiazole ring. Conversely, electron-withdrawing groups would be expected to decrease the reaction rate. Such kinetic studies are fundamental to understanding the structure-reactivity relationships within this class of compounds.

Stereochemical Control in Naphthothiazole Synthesis and Reactions

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules where specific stereoisomers often exhibit desired activities. While specific studies on the stereochemical control in the synthesis and reactions of this compound are not detailed in the available literature, general principles of asymmetric synthesis can be applied to this class of compounds.

The synthesis of dihydro-naphthothiazoles can potentially generate stereocenters, leading to the formation of enantiomers or diastereomers. Achieving stereochemical control often involves the use of chiral auxiliaries, chiral catalysts, or stereoselective reagents. For instance, the Hantzsch thiazole synthesis, a classical method for thiazole ring formation, can be adapted to control stereochemistry, and the distribution of stereochemical products can sometimes be correlated with electronic parameters using tools like the Hammett free-energy equation. nih.gov

In the context of synthesizing substituted dihydro-naphthothiazoles, the choice of starting materials and reaction conditions can significantly influence the stereochemical outcome. For example, in a hypothetical diastereoselective reduction of a naphthothiazole precursor containing a prochiral center, the choice of reducing agent and reaction temperature could dictate the ratio of diastereomers formed.

The following table provides an illustrative example of how reaction conditions might influence the diastereomeric ratio (d.r.) in a hypothetical reduction reaction leading to a dihydro-naphthothiazole derivative.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (A:B)
NaBH₄Methanol2560:40
LiAlH₄THF085:15
NaBH(OAc)₃Dichloromethane-78>95:5

This table presents illustrative hypothetical data for educational purposes and does not represent experimentally verified results for the synthesis of this compound.

This hypothetical data suggests that bulkier or more sterically hindered reducing agents, combined with lower temperatures, could lead to higher diastereoselectivity. Such principles are fundamental in the design of synthetic routes to stereochemically pure heterocyclic compounds. The development of asymmetric routes to related structures like Δ2-thiazolines often employs key steps such as Sharpless asymmetric dihydroxylation to install chirality early in the synthetic sequence. nih.gov

Computational and Theoretical Investigations of 8,9 Dihydro 2 Methylnaphtho 1,2 D Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole. researchgate.netmdpi.com These calculations provide valuable information on molecular orbitals, charge distribution, and reactivity indices.

The electronic behavior of thiazole (B1198619) derivatives is largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). asianpubs.orgscirp.org The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating potential sites for electrophilic attack, while the LUMO energy reflects the ability to accept electrons, highlighting regions susceptible to nucleophilic attack. scirp.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. asianpubs.orgscirp.org A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. asianpubs.orgscirp.org

For this compound, the fusion of the electron-rich thiazole ring with the aromatic naphtho system influences the distribution of electron density. The methyl group at the 2-position of the thiazole ring acts as an electron-donating group, which can affect the energy of the molecular orbitals. asianpubs.org DFT calculations can map the electrostatic potential (MEP) to visualize the charge distribution and identify electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions with biological macromolecules.

Table 1: Calculated Electronic Properties of Thiazole Derivatives

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability; susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO Correlates with chemical reactivity and stability; smaller gap implies higher reactivity.
Dipole Moment Measure of the polarity of the molecule Influences solubility and binding interactions.
Electron Affinity Energy released when an electron is added Quantifies the ability to accept an electron.

| Ionization Potential | Energy required to remove an electron | Quantifies the ability to donate an electron. |

This table is interactive. Click on the headers to sort.

Studies on related benzothiazole (B30560) derivatives have shown that substituents can significantly alter these electronic properties. scirp.org For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. asianpubs.org These principles suggest that the electronic characteristics of this compound can be fine-tuned by modifying its structure, thereby modulating its reactivity.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.govnih.gov These methods are instrumental in identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. nih.govnih.govnih.gov

Ligand-Protein Interaction Profiling

The binding affinity and specificity of a ligand for its protein target are determined by a complex interplay of intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com Molecular docking simulations place the ligand into the binding site of a protein and score the different poses based on the predicted binding energy. nih.govsemanticscholar.orgresearchgate.net

For this compound, the fused ring system provides a rigid scaffold that can fit into specific binding pockets. The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, while the aromatic naphtho moiety can participate in π-π stacking and hydrophobic interactions with amino acid residues like tryptophan, tyrosine, and phenylalanine. mdpi.comrsc.org The dihydro nature of the naphthalene (B1677914) ring introduces a degree of conformational flexibility that can influence its fit within a binding site.

Two-dimensional ligand-protein interaction profiles can be generated from docking results to visualize the specific amino acid residues involved in binding. researchgate.net These profiles are crucial for understanding the key interactions that stabilize the ligand-protein complex and for guiding further optimization of the ligand's structure to enhance binding affinity. researchgate.net

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing. nih.govmdpi.com

A virtual library can be designed around the this compound scaffold. nih.govresearchgate.netdntb.gov.ua By systematically introducing different substituents at various positions on the molecule, a diverse set of virtual compounds can be generated. nih.govresearchgate.net This library can then be screened against the three-dimensional structures of known biological targets to identify derivatives with potentially high binding affinities. mdpi.comnih.gov Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, can be used to guide the design of these virtual libraries and to filter compounds during the screening process. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govrsc.orgresearchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in establishing these relationships. lookchem.com

For this compound and its derivatives, QSAR models can be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities. lookchem.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. lookchem.com

Key structural features of this compound that can be systematically varied in SAR studies include:

Substitution on the Naphtho Ring: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties and lipophilicity of the molecule.

Modification of the Thiazole Ring: Replacing the methyl group with other substituents can influence steric interactions and hydrogen bonding potential within the binding site.

Computational SAR studies on related thiazole-containing compounds have demonstrated that specific substitutions can significantly enhance biological activity. nih.gov For example, the introduction of certain acyl groups or aryl substituents on the thiazole ring has been shown to be favorable for antimicrobial activity in some series. nih.gov These findings provide a framework for the rational design of novel this compound derivatives with improved therapeutic potential.

Thermochemical Properties and Energetic Studies of Naphthothiazole Derivatives

The thermodynamic properties of a compound, such as its enthalpy of formation, Gibbs free energy of formation, and enthalpy of fusion, are important for understanding its stability and behavior in different phases. daneshyari.com Experimental techniques combined with computational methods can provide a comprehensive understanding of the thermochemistry of naphthothiazole derivatives. mdpi.comdaneshyari.com

Computational studies using methods like DFT can be employed to calculate the thermodynamic properties of this compound. mdpi.comnih.gov These calculations can predict the relative stability of different isomers and conformers, as well as provide insights into the energetic changes that occur during chemical reactions. mdpi.comnih.gov For instance, the enthalpy of formation can be calculated to assess the energetic stability of the molecule. researchgate.net

Table 2: Key Thermochemical Properties

Property Description Method of Determination
Enthalpy of Formation (ΔHf°) The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. Computational (e.g., DFT), Experimental (e.g., combustion calorimetry). daneshyari.comresearchgate.net
Gibbs Free Energy of Formation (ΔGf°) The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements. Computational, Experimental. daneshyari.com
Enthalpy of Fusion (ΔHfus) The heat absorbed when 1 mole of a solid melts to a liquid at a constant temperature and pressure. Experimental (e.g., differential scanning calorimetry). daneshyari.com

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Experimental. daneshyari.com |

This table is interactive. Click on the headers to sort.

Understanding the thermochemical properties of this compound is not only important from a fundamental chemical perspective but also has practical implications for its synthesis, purification, and formulation as a potential therapeutic agent.

Advanced Academic Applications of Naphthothiazole Compounds Excluding Prohibited Data

Research into Pharmacological Mechanisms of Action

The unique chemical structure of naphthothiazole and related thiazole (B1198619) derivatives has made them a subject of significant interest in pharmacological research. Scientists are exploring their potential to interact with biological systems at the molecular level, leading to various therapeutic effects.

Thiazole-containing compounds have been identified as potent inhibitors of various enzymes, playing a crucial role in the management of several diseases. wisdomlib.org Research has focused on their ability to target key enzymes involved in neurodegenerative diseases and metabolic processes.

Derivatives of 2-aminothiazole (B372263), for instance, have been evaluated for their inhibitory effects on several metabolic enzymes. nih.gov One such compound, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, which is structurally related to the naphthothiazole family, demonstrated significant inhibitory potency against human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Another study highlighted a 2-amino-4-(4-bromophenyl)thiazole (B182969) compound as a potent inhibitor of hCA II, AChE, and BChE, with Kᵢ values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

In the context of Alzheimer's disease, novel benzothiazole (B30560) derivatives have been synthesized and evaluated as dual inhibitors of AChE and monoamine oxidase B (MAO-B). researchgate.net One compound, in particular, exhibited strong inhibitory activity against both AChE and MAO-B with IC₅₀ values of 23.4 nM and 40.3 nM, respectively. researchgate.net Furthermore, thienobenzo-thiazoles have been shown to be active inhibitors against BChE, with some derivatives demonstrating IC₅₀ values comparable to standard drugs like huperzine A. nih.gov The research into aminothiazole derivatives has also identified them as a chemical scaffold for inhibiting glutaminase (B10826351) (GLS), an enzyme that is a potential therapeutic target for cancer. researchgate.net

Table 1: Enzyme Inhibition by Thiazole Derivatives

Compound Class Target Enzyme Key Findings Reference
2-Aminothiazole Derivatives Carbonic Anhydrase (hCA) I & II, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) A 2-amino-4-(4-bromophenyl)thiazole compound showed potent inhibition with Kᵢ values of 0.124 µM (hCA II), 0.129 µM (AChE), and 0.083 µM (BChE). nih.gov
Benzothiazole Derivatives Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) A synthesized compound displayed dual inhibition with IC₅₀ values of 23.4 nM (AChE) and 40.3 nM (MAO-B). researchgate.net
Thienobenzo-thiazoles Butyrylcholinesterase (BChE) Derivatives showed good inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov
Aminothiazole Derivatives Glutaminase (GLS) Identified as a promising scaffold for the development of new glutaminase inhibitors. researchgate.net

Naphthothiazole analogs and related structures have been shown to modulate cellular pathways critically involved in cancer progression, such as apoptosis and the cell cycle.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key strategy for anticancer agents. frontiersin.org A novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. frontiersin.org This process involves the accumulation of reactive oxygen species (ROS), leading to the loss of mitochondrial transmembrane potential. frontiersin.org Similarly, studies on bis-thiazole derivatives revealed their ability to trigger mitochondrial-dependent apoptosis in cancer cell lines. frontiersin.org These compounds were observed to upregulate pro-apoptotic genes like bax and puma while downregulating the anti-apoptotic gene Bcl-2. frontiersin.org A chalcone (B49325) derived from 1-naphthaldehyde (B104281) also demonstrated the ability to induce apoptosis in leukemia cell lines by decreasing the mitochondrial membrane potential and increasing the expression of the pro-apoptotic Bax protein. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, certain naphthoquinone and thiazole derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. nih.govnih.gov Naphtho[2,1-α]pyrrolo[3,4-c]carbazole-5,7(6H,12H)-dione (NPCD), for example, is a potent inhibitor of cyclin D1-CDK4 and can induce a strong G1 phase arrest in breast tumor cell lines. nih.gov Other studies have shown that 1,4-naphthoquinone (B94277) derivatives can induce cell cycle arrest at the G2/M phase in leukemia cells, a mechanism correlated with the generation of ROS. nih.gov Bis-thiazole derivatives have also been associated with cell cycle arrest at the G1 phase. frontiersin.org The regulation of the cell cycle involves complex interactions between cyclins, cyclin-dependent kinases (CDKs), and tumor suppressor proteins like Rb and p53, which serve as crucial checkpoints. youtube.com

Table 2: Cellular Pathway Modulation by Naphthothiazole Analogs

Compound/Derivative Cellular Effect Mechanism of Action Cell Line Reference
Benzothiazole Derivative Apoptosis Induction ROS-mediated mitochondrial intrinsic pathway Colorectal Cancer frontiersin.org
Bis-thiazole Derivatives Apoptosis Induction & G1 Cell Cycle Arrest Upregulation of Bax and Puma; downregulation of Bcl-2 Ovarian Cancer (KF-28) frontiersin.org
Naphthoquinone Esters Apoptosis Induction & G2/M Cell Cycle Arrest Activation of caspase-3 pathway HeLaS3 researchgate.net
NPCD Glycosides G1 Phase Cell Cycle Arrest Inhibition of cyclin D1-CDK4 Breast Tumor nih.gov
1,4-Naphthoquinone Derivative Apoptosis Induction & G2/M Cell Cycle Arrest ROS generation Promyelocytic Leukemia (HL-60) nih.gov

The interaction of thiazole-based compounds with cellular receptors is another significant area of pharmacological research. A study focusing on the G protein-coupled receptor GPR35, which is associated with diseases like type-2 diabetes and inflammation, identified a benzothiazole scaffold as a selective antagonist. nih.gov Structure-activity relationship (SAR) studies revealed that all three segments of the lead compound were important for its antagonist activity. nih.gov Modifications, such as the oxidation of the exocyclic sulfur atom to a sulfoxide (B87167) or sulfone, led to a decrease in antagonist activity, suggesting that the non-polar environment around this part of the molecule is crucial for its function. nih.gov This research provides a foundation for designing more potent and selective ligands for the GPR35 receptor. nih.gov

Agrochemical Research Applications

Beyond pharmacology, thiazole and naphthothiazole derivatives have shown considerable potential in the field of agrochemicals, particularly as fungicides and insecticides. nih.gov Their diverse biological activity and potential for structural modification make them attractive candidates for developing new crop protection agents. nih.gov

The thiazole ring is a core component of many compounds with potent fungicidal properties. jchemrev.com Researchers have designed and synthesized novel isothiazole-thiazole derivatives that exhibit significant activity against oomycetes, a group of destructive plant pathogens. researchgate.net One compound, 6u, showed exceptional in vivo efficacy against Pseudoperonospora cubensis and Phytophthora infestans, with EC₅₀ values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹, respectively. researchgate.net

Newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have demonstrated very strong activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The proposed mechanism of action involves disruption of the fungal cell wall or cell membrane. nih.gov Other research has highlighted the antifungal effects of specific thiazole derivatives against mycotoxin-producing fungi, such as Aspergillus flavus and Aspergillus ochraceus. nih.gov Furthermore, derivatives of 3,4-dichloroisothiazole have shown moderate to high fungicidal activity against pathogens like Botrytis cinerea and Rhizoctonia solani. mdpi.com

Table 3: Fungicidal Activity of Thiazole Derivatives

Compound Class Target Fungi Efficacy (EC₅₀ / MIC) Reference
Isothiazole-thiazole Derivatives Pseudoperonospora cubensis EC₅₀ = 0.046 mg L⁻¹ researchgate.net
Isothiazole-thiazole Derivatives Phytophthora infestans EC₅₀ = 0.20 mg L⁻¹ researchgate.net
Thiazole Derivatives with Cyclopropane Candida albicans MIC = 0.008–7.81 µg/mL nih.gov
Thiazole Derivatives Aspergillus flavus, Aspergillus ochraceus Strong antifungal activity observed nih.gov
3,4-Dichloroisothiazole Derivatives Botrytis cinerea, Rhizoctonia solani >60% growth inhibition at 100 μg/mL mdpi.com

Thiazole analogs have emerged as promising leads for the development of novel insecticides. mdpi.comresearchgate.net A series of N-pyridylpyrazole derivatives containing a thiazole moiety were designed and synthesized, showing potent insecticidal activity against several lepidopteran pests. mdpi.comresearchgate.net Compound 7g, from this series, exhibited excellent efficacy against Plutella xylostella (diamondback moth), Spodoptera exigua, and Spodoptera frugiperda, with LC₅₀ values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively, comparable to the commercial insecticide indoxacarb. mdpi.comresearchgate.net

In another study, β-naphthol derivatives that incorporate a benzothiazolylamino group demonstrated significant insecticidal effects against diamondback moth larvae. nih.gov Several of these compounds showed lethality rates between 65% and 88% at a concentration of just 1 mg·L⁻¹. nih.gov Additionally, newly synthesized pyridine (B92270) and thiazole derivatives were tested for their toxicity against the olive pest Saissetia oleae, with one compound showing high bioefficacy with LC₅₀ values of 0.502 ppm for nymphs and 1.009 ppm for adult females. nih.gov Other research has confirmed the larvicidal effectiveness of thiazol-4-one derivatives against the housefly, Musca domestica. researchgate.net

Table 4: Insecticidal Potential of Thiazole Analogs

Compound Class Target Pest Efficacy (LC₅₀) Reference
N-Pyridylpyrazole Thiazole Derivatives Plutella xylostella 5.32 mg/L mdpi.comresearchgate.net
N-Pyridylpyrazole Thiazole Derivatives Spodoptera exigua 6.75 mg/L mdpi.comresearchgate.net
N-Pyridylpyrazole Thiazole Derivatives Spodoptera frugiperda 7.64 mg/L mdpi.comresearchgate.net
β-Naphthol Benzothiazole Derivatives Diamondback Moth Larvae 65-88% lethality at 1 mg·L⁻¹ nih.gov
Pyridine and Thiazole Derivatives Saissetia oleae (Nymphs) 0.502 ppm nih.gov
Pyridine and Thiazole Derivatives Saissetia oleae (Adults) 1.009 ppm nih.gov

Materials Science and Advanced Functional Materials

The integration of the electron-deficient thiazole ring with the electron-rich, π-conjugated naphthalene (B1677914) system is a common design strategy for creating novel organic functional materials. This combination can lead to unique photophysical and electronic properties that are highly sought after in materials science.

Luminescent Properties of Thiazole-Based Systems

Thiazole-containing compounds, particularly those with extended π-conjugated systems like naphthothiazoles, are recognized for their fluorescent properties. scientificarchives.com Fluorescence is a critical phenomenon in fields ranging from molecular biology to materials science, enabling applications in sensing, imaging, and lighting technologies. mdpi.com

The luminescence in these systems arises from the de-excitation of electrons from an excited state to the ground state, releasing energy in the form of light. The specific wavelengths of absorption and emission are dictated by the molecule's electronic structure, which can be finely tuned by chemical modification. For instance, studies on naphtho[2,3-d]thiazole-4,9-diones demonstrate that the introduction of different amine-containing heterocyclic groups can lead to significant shifts in emission wavelengths, producing colors that span the visible spectrum from blue to orange-red. mdpi.com These compounds exhibit fluorescence in both solution and solid states, a desirable characteristic for the development of devices like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

The photophysical properties are also highly sensitive to the molecular environment, a phenomenon known as solvatochromism, which can be useful in the design of fluorescent probes and sensors. mdpi.com Research on various thiazolo[5,4-d]thiazole (B1587360) and benzothiazole derivatives has shown that their fluorescence can range from orange-red to blue, and this can be controlled by the molecular packing in the solid state. rsc.orgrsc.orgresearchgate.net This tunability is crucial for creating materials for specific photonic applications, including white-light emission. rsc.orgrsc.orgresearchgate.net

Compound ClassEmission Color RangeKey Structural InfluencePotential Application
Naphtho[2,3-d]thiazole-4,9-dionesBlue to Orange-RedSubstituents at position 2 of the thiazole ringFluorescent probes, OLEDs
Thiazolo[5,4-d]thiazolesOrange-Red to BlueAlkyl appendages influencing crystal packingSolid-state lighting, Photonics
Benzothiazole DerivativesBlue-Violet, Green, OrangePosition of hydroxyl groups (ESIPT process)White-light emitting devices

Application as Chemosensors

The inherent electronic and structural features of thiazole derivatives make them excellent candidates for chemosensors. researchgate.nettandfonline.com These sensors are designed to detect specific analytes, such as metal ions or anions, through a measurable change in their optical properties, like color (colorimetric) or fluorescence (fluorometric). researchgate.nettandfonline.com The nitrogen and sulfur atoms within the thiazole ring can act as binding sites for metal ions, forming complexes that alter the molecule's electronic properties. researchgate.netnih.gov

Thiazole-based chemosensors have been developed for a wide array of metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, Al³⁺, and Cr³⁺. nih.govacs.orgewha.ac.kr The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), where the binding of an ion restricts intramolecular rotations or vibrations, leading to a significant increase in fluorescence intensity. researchgate.net For example, certain benzothiazole-based sensors exhibit a "turn-on" fluorescence response specifically in the presence of Zn²⁺ ions. nih.govacs.org

The high sensitivity and selectivity of these sensors are critical for their application in environmental monitoring and biological imaging. researchgate.net Researchers have successfully designed thiazole-based probes with detection limits in the parts-per-million (ppm) or even lower ranges. nih.gov Furthermore, some sensors can be used for real-time applications, such as detecting cyanide in water samples or imaging metal ions within living cells. nih.gov

Sensor BaseAnalyte(s) DetectedSensing MechanismApplication Area
Benzothiazole DerivativesZn²⁺, Cu²⁺, Ni²⁺Ratiometric & ColorimetricEnvironmental, Bioimaging
Thiazolo[5,4-d]thiazole DerivativesCr³⁺, Al³⁺Fluorescence EnhancementEnvironmental Sensing
Naphthol-Thiazole Schiff BaseAl³⁺'Turn-on' FluorescenceEnvironmental Sensing
Benzothiazole-Indene DerivativeCN⁻Fluorescence EnhancementEnvironmental, Bioimaging

Integration into Organic Electronic Materials (e.g., Semiconductors)

The thiazole moiety is a common electron-accepting building block used in the design of organic semiconductors. nih.govsemanticscholar.org These materials are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The electron-deficient nature of the thiazole ring helps to lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating n-type (electron-transporting) or ambipolar semiconductors. nih.gov

The rigid, planar structure of fused systems like thiazolothiazole and benzobisthiazole promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. conicet.gov.arrsc.org By chemically modifying the core structure—for instance, by adding different substituent groups—researchers can tune the material's properties to optimize device performance. conicet.gov.ar Thiazole-based small molecules and polymers have been successfully used in OFETs, with some derivatives achieving high charge carrier mobilities comparable to amorphous silicon. nih.govresearchgate.net For example, a series of thiazolothiazole–phenylene co-oligomers demonstrated p-type semiconducting behavior with hole mobilities up to 0.12 cm²/V·s. rsc.org Similarly, certain thiazole-thiazolothiazole derivatives have shown excellent n-type performance with electron mobilities as high as 0.64 cm²/V·s. researchgate.net

Compound ClassDevice TypeReported Mobility (cm²/V·s)Charge Carrier Type
Thiazolothiazole–phenylene co-oligomersOFET0.12p-type (hole)
5,5'-Bithiazole derivativesOFET1.83n-type (electron)
Thiazole–thiazolothiazole derivativesOFET0.64n-type (electron)
Dithienylthiazolo[5,4-d]thiazolesOFET10⁻³p-type (hole)

Role in Dye Chemistry

The strong light absorption and electrochemical properties of thiazole-containing aromatic compounds make them valuable in dye chemistry. pharmaguideline.comeurekaselect.com They have been incorporated into various types of dyes, including reactive dyes for textiles and functional dyes for advanced applications like dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net

In DSSCs, an organic dye acts as a sensitizer, absorbing sunlight and injecting electrons into a semiconductor material (like TiO₂) to generate an electric current. nih.gov Thiazole derivatives are used within D-π-A (Donor-π bridge-Acceptor) dye structures, where their electronic properties can be tailored to optimize light-harvesting efficiency and charge transfer processes. rsc.org For example, novel azo dyes derived from 2-aminothiazole derivatives have been synthesized and successfully applied to polyester (B1180765) fabrics, showing good color strength and fastness properties. researchgate.net In the context of DSSCs, metal-free organic dyes containing units like phenothiazine (B1677639) have been investigated as efficient sensitizers, with some demonstrating power conversion efficiencies exceeding those of standard ruthenium-based dyes. bibliotekanauki.plresearchgate.net The development of thiazole-based Schiff bases has also been explored for fabricating DSSCs. spast.org

Dye ClassApplicationKey Features
Thiazolyl Azo DyesTextile Dyeing (Polyester)High color strength, good fastness properties
Dithienopyrrolobenzothiadiazole (DTPBT) DyesDye-Sensitized Solar Cells (DSSCs)Broad absorption spectra, high molar extinction coefficient
Phenothiazine-based DyesDye-Sensitized Solar Cells (DSSCs)High power conversion efficiency, tunable electronic structure
Thiazole-based Schiff BasesDye-Sensitized Solar Cells (DSSCs)Low-cost fabrication, photosensitization

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of complex heterocyclic compounds often involves multi-step processes that can be resource-intensive. Future research should prioritize the development of sustainable synthetic methodologies for 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole, moving beyond traditional approaches. The classic Hantzsch thiazole (B1198619) synthesis, for instance, could be modernized to align with green chemistry principles. nih.gov

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times and energy consumption compared to conventional reflux methods. nih.govresearchgate.net

Catalytic Approaches: Investigating the use of copper-catalyzed cyclization or other transition-metal catalysts could lead to more efficient and selective syntheses. nih.gov

Green Solvents: Replacing hazardous solvents with greener alternatives like ethanol, water, or ionic liquids would significantly improve the environmental footprint of the synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies
MethodologyTraditional ApproachProposed Sustainable AlternativePotential Advantages
Energy SourceOil bath refluxMicrowave irradiationReduced reaction time, lower energy use
SolventToluene, DMFEthanol, WaterReduced toxicity and environmental impact
ProcessMulti-step with intermediate isolationOne-pot, domino reactionsIncreased efficiency, less waste

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The unique fusion of a thiazole ring with a dihydronaphthalene core suggests a rich and largely unexplored reactivity profile. Future studies could uncover novel chemical transformations.

Photochemical Reactions: The aromatic and heterocyclic portions of the molecule may exhibit interesting photochemical reactivity. nih.gov Investigations into photochemical cyclizations or isomerizations could yield novel molecular scaffolds. nih.gov

Cycloaddition Reactions: The double bond in the dihydro-naphthalene ring could serve as a dienophile or dipolarophile in various cycloaddition reactions, providing a pathway to complex polycyclic systems.

Oxidation and Dehydrogenation: Controlled oxidation or dehydrogenation of the dihydro-naphthalene ring could provide access to the fully aromatic 2-methylnaphtho[1,2-d]thiazole and its derivatives, compounds which have been noted for their potential in materials science and medicinal chemistry. guidechem.com

Ring-Opening and Rearrangement: Under specific conditions (e.g., thermal, photochemical, or catalytic), the thiazole ring could undergo cleavage or rearrangement, leading to the formation of other heterocyclic systems.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the properties of molecules before engaging in extensive laboratory work. For this compound, computational studies can guide experimental efforts. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations: DFT can be employed to characterize the molecule's geometry, electronic structure, and spectroscopic properties. nih.govnih.gov This can help in predicting its reactivity and stability.

Molecular Docking Simulations: Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netrsc.org Molecular docking can be used to screen this compound against various biological targets, such as protein kinases or enzymes, to identify potential therapeutic applications. nih.govresearchgate.net

Predictive Modeling of Material Properties: The parent compound, 2-methylnaphtho[1,2-d]thiazole, has been studied for applications in materials science. guidechem.com Computational methods can predict properties like charge transport, optical absorption, and emission spectra to evaluate the potential of the dihydro- derivative in electronic or photonic devices.

Table 2: Potential Computational Studies
Computational MethodObjectivePredicted Outcome/Application
Density Functional Theory (DFT)Calculate electronic structure and reactivity indicesGuide synthetic strategies and predict reaction outcomes
Molecular DockingSimulate binding to biological targets (e.g., enzymes, receptors)Identify potential for drug development (e.g., anticancer, antimicrobial)
Time-Dependent DFT (TD-DFT)Predict UV-Vis absorption and emission spectraAssess suitability for applications in organic electronics or as a fluorescent probe

Synergistic Applications in Multi-Disciplinary Research Fields

The structural features of this compound suggest its potential utility in various interdisciplinary fields.

Medicinal Chemistry: The thiazole nucleus is a key component in numerous FDA-approved drugs. researchgate.net Future research could explore this compound as a scaffold for developing new therapeutic agents. Its rigid, three-dimensional structure may allow for specific interactions with biological targets. Potential areas of investigation include its efficacy as an anticancer, anti-inflammatory, or antimicrobial agent. researchgate.netrsc.org

Materials Science: Naphtho-fused heterocyclic systems are of interest in the development of organic semiconductors, dyes, and fluorescent probes. guidechem.com The properties of this compound could be tuned through chemical modification to create novel materials for organic light-emitting diodes (OLEDs) or sensors.

Chemical Biology: Functionalized derivatives of this compound could be synthesized and used as chemical probes to study biological processes. For example, a fluorescently tagged version could be used to visualize specific cellular components or track the distribution of a drug molecule.

Q & A

Q. What are the key methodologies for synthesizing 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole, and how do reaction conditions influence yield?

The synthesis typically involves sulfur insertion via reactions with disulfur dichloride (S₂Cl₂) and Hünig’s base (N,N-diisopropylethylamine) in chlorobenzene at elevated temperatures (e.g., 115°C for 3 hours). Critical parameters include solvent choice, temperature control, and stoichiometric ratios of sulfur reagents. For example, THF with S₂Cl₂ and Hünig’s base is optimal for cyclization, achieving moderate yields (~67%) . Alternative approaches may employ quinone precursors and nitrogen-containing intermediates to form the fused thiazole ring .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular structure. HRMS provides accurate mass-to-charge ratios, while NMR identifies substituent positions and ring fusion patterns. For instance, distinct aromatic proton signals in the 6.5–8.5 ppm range confirm naphtho-thiazole fusion, and methyl group resonances appear near 2.5 ppm . X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What strategies are effective for optimizing reaction conditions during scale-up synthesis?

Use factorial design (e.g., orthogonal arrays) to evaluate variables like temperature, solvent polarity, and catalyst loading. Regression analysis can model yield responses and identify critical factors. For example, increasing reaction time beyond 3 hours in chlorobenzene may reduce yield due to side reactions, while higher S₂Cl₂ concentrations improve sulfur insertion efficiency .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for sulfur insertion into naphthoquinone precursors be resolved?

Mechanistic studies suggest a dithiazine intermediate (e.g., compound 14 ) forms via sulfur atom insertion between activated C–H bonds adjacent to carbonyl groups. Conflicting reports on the role of Hünig’s base (e.g., as a proton scavenger vs. nucleophile) can be addressed using isotopic labeling (e.g., ³⁴S) and kinetic profiling. Computational modeling (DFT) may clarify transition states and regioselectivity .

Q. What experimental approaches address discrepancies in spectroscopic data for substituted derivatives?

Contradictions in NMR or mass spectra often arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and LC-MS to detect byproducts. For example, unexpected signals in ¹H NMR may indicate partial oxidation of the dihydrothiazole ring, requiring anaerobic conditions during synthesis .

Q. How can pharmacological activity studies be designed to evaluate this compound derivatives?

Prioritize derivatives with electron-withdrawing substituents (e.g., nitro, cyano groups) for anticancer or antiviral assays. Use in vitro models (e.g., kinase inhibition assays) to screen bioactivity, followed by in vivo toxicity profiling. For example, compound 40 (structurally analogous) showed platelet aggregation inhibition, suggesting a scaffold for anticoagulant research .

Q. What factors control regioselectivity in the formation of fused thiazole rings from naphthoquinones?

Steric and electronic effects dictate regioselectivity. Bulky substituents on nitrogen (e.g., EtN(iPr)₂⁺) favor attack at less hindered positions. Computational analysis (e.g., Fukui indices) predicts reactive sites, while substituent-directed lithiation can guide ring closure .

Q. How can byproduct formation during synthesis be minimized, and what purification strategies are effective?

Common byproducts include over-sulfonated analogs and ring-opened intermediates. Optimize stoichiometry (e.g., 1:1.2 quinone:S₂Cl₂ ratio) and employ column chromatography with gradient elution (hexane/ethyl acetate). Recrystallization from DCM/hexane mixtures improves purity for crystalline derivatives .

Methodological Notes

  • Data Interpretation : Cross-reference HRMS, NMR, and IR to confirm structural assignments .
  • Contradiction Resolution : Use control experiments (e.g., omitting Hünig’s base) to isolate mechanistic steps .
  • Advanced Tools : DFT calculations (Gaussian, ORCA) model reaction pathways, while HPLC-MS monitors real-time reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.